molecular formula C18H22N2O3S B296346 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide

2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide

Cat. No. B296346
M. Wt: 346.4 g/mol
InChI Key: RVHAQSPMNAPLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It is a small molecule that has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

Mechanism of Action

MS-275 inhibits 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, MS-275 increases the acetylation of histone proteins, leading to the activation of genes that are involved in cell cycle arrest, apoptosis, and other cellular processes. MS-275 has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the regulation of protein folding and stability.
Biochemical and Physiological Effects:
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce inflammation in animal models of inflammatory diseases and improve cognitive function in animal models of neurodegenerative disorders. MS-275 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

MS-275 is a potent and selective inhibitor of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, making it a valuable tool for studying the role of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide in cellular processes. It has been shown to be effective in a wide range of cancer cell lines and animal models of cancer, making it a promising candidate for further preclinical and clinical development. However, MS-275 has limitations in terms of its specificity, as it inhibits multiple 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide isoforms, which may lead to off-target effects. MS-275 also has limitations in terms of its pharmacokinetic properties, as it may have limited penetration into certain tissues and organs.

Future Directions

There are several future directions for the research and development of MS-275. One area of focus is the development of more selective 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide inhibitors that target specific isoforms of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-methylpropyl)benzamide, which may reduce off-target effects. Another area of focus is the combination of MS-275 with other chemotherapeutic agents to enhance its anti-cancer properties. Additionally, the potential use of MS-275 in the treatment of inflammatory diseases and neurodegenerative disorders requires further investigation.

Synthesis Methods

The synthesis of MS-275 involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with N-(2-methylpropyl)aniline to form the intermediate 4-methyl-N-(2-methylpropyl)benzenesulfonamide. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to form MS-275. The final product is obtained through purification and isolation processes.

Scientific Research Applications

MS-275 has been extensively studied for its potential use in the treatment of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. MS-275 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
In addition to its anti-cancer properties, MS-275 has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. MS-275 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C18H22N2O3S/c1-13(2)12-19-18(21)16-6-4-5-7-17(16)20-24(22,23)15-10-8-14(3)9-11-15/h4-11,13,20H,12H2,1-3H3,(H,19,21)

InChI Key

RVHAQSPMNAPLCR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(C)C

Origin of Product

United States

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